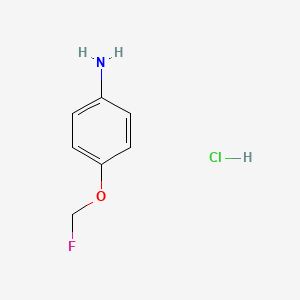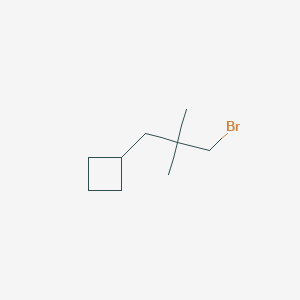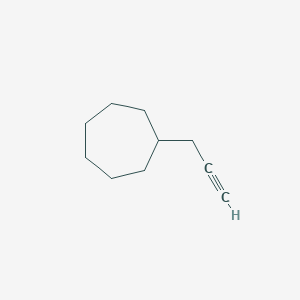
4-(Fluoromethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethoxy)aniline hydrochloride: is an organic compound with the molecular formula C7H8ClFNO It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The process begins with trichloromethoxybenzene.
Selective Fluorination: Hydrogen fluoride is used to selectively fluorinate trichloromethoxybenzene, resulting in chlorodifluoromethoxybenzene.
Nitration: The chlorodifluoromethoxybenzene undergoes nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.
Reduction: Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(Fluoromethoxy)aniline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(Fluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Fluoromethoxy)aniline hydrochloride is used as a building block in organic synthesis. It is a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It serves as a model compound to understand the interaction of fluorinated aromatic compounds with biological molecules .
Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of agrochemicals and polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-(Difluoromethoxy)aniline: This compound has two fluorine atoms in the methoxy group, which can alter its chemical and biological properties.
4-Fluoroaniline: A simpler derivative with a single fluorine atom, used as a precursor in various chemical syntheses.
4-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group, often used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 4-(Fluoromethoxy)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C7H9ClFNO |
|---|---|
Molekulargewicht |
177.60 g/mol |
IUPAC-Name |
4-(fluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c8-5-10-7-3-1-6(9)2-4-7;/h1-4H,5,9H2;1H |
InChI-Schlüssel |
JEBXVJUHADFQEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)






![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
